2-[(Heptafluoropropyl)sulfanyl]acetic acid
Overview
Description
“2-[(Heptafluoropropyl)sulfanyl]acetic acid” is a chemical compound with the IUPAC name [(1,1,2,2,3,3,3-heptafluoropropyl)sulfanyl]acetic acid . It has a molecular weight of 260.13 .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C5H3F7O2S/c6-3(7,4(8,9)10)5(11,12)15-1-2(13)14/h1H2,(H,13,14)
. The Canonical SMILES is C(C(=O)O)SC(C(C(F)(F)F)(F)F)(F)F
. Physical and Chemical Properties Analysis
The physical form of “this compound” is liquid . It has a melting point of 8-9°C . The compound has a topological polar surface area of 62.6 Ų .Scientific Research Applications
Synthesis and Biological Activity of Sulfur-Containing Compounds
Research on sulfur- and nitrogen-containing compounds based on phenylthiourea and acetophenone derivatives has demonstrated their significant physiological properties. A study elaborated on a new synthesis method for these compounds, which showed potential in creating drugs with antioxidant effects and the ability to stabilize biological membranes, including erythrocytes, at low concentrations. This indicates the utility of sulfur-containing compounds in drug development and biological applications (Farzaliyev et al., 2020).
Environmental Applications: Degradation of Pollutants
The degradation of sulfanilic acid through electro-Fenton and photoelectro-Fenton reactions using a boron-doped diamond anode and an air diffusion cathode showcases the application of sulfur-containing compounds in environmental chemistry. This process highlights the role of sulfur-containing acids in facilitating the removal of organic pollutants from water, thereby contributing to water purification technologies (El-Ghenymy et al., 2012).
Chemical Probes for Biological Systems
The development of reaction-based fluorescent probes for detecting hydrogen sulfide (H2S) and other reactive sulfur species (RSS) in biological systems demonstrates the importance of sulfur-containing compounds in bioanalytical chemistry. These probes enable the visualization of H2S pools in living systems, facilitating studies on its physiological roles and contributions to human health and disease (Lin et al., 2015).
Catalysis and Chemical Synthesis
Research into the catalytic, oxidative condensation of methane to acetic acid in one step via CH activation, catalyzed by palladium, underscores the versatility of sulfur-containing compounds in catalysis and chemical synthesis. This direct, selective process represents a significant advancement in the efficient production of acetic acid, highlighting the potential of sulfur-containing catalysts in industrial chemistry (Periana et al., 2003).
Safety and Hazards
Properties
IUPAC Name |
2-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F7O2S/c6-3(7,4(8,9)10)5(11,12)15-1-2(13)14/h1H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUZLZPSVHUJGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)SC(C(C(F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F7O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392097 | |
Record name | [(Heptafluoropropyl)sulfanyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204057-69-2 | |
Record name | [(Heptafluoropropyl)sulfanyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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